3-(3-Amino-3-carboxypropyl)uridine

描述

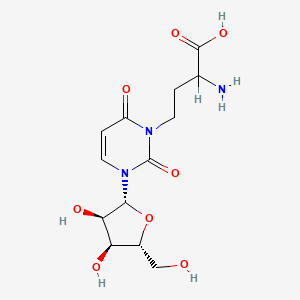

Structure

2D Structure

属性

IUPAC Name |

2-amino-4-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-3-15-8(18)2-4-16(13(15)23)11-10(20)9(19)7(5-17)24-11/h2,4,6-7,9-11,17,19-20H,1,3,5,14H2,(H,21,22)/t6?,7-,9-,10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNIEZJFCGTDKV-JANFQQFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N(C1=O)CCC(C(=O)O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967195 |

Source

|

| Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52745-94-5 |

Source

|

| Record name | 3-(3-Amino-3-carboxypropyl)uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52745-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Amino-3-carboxypropyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052745945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-Amino-3-carboxypropyl)-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects and Biological Distribution of 3 3 Amino 3 Carboxypropyl Uridine

Historical Discovery and Initial Biochemical Characterization of Modified Uridines

The journey into the world of modified nucleosides began in the mid-20th century, with the discovery of "unusual" bases in RNA. The first modified nucleotide, pseudouridine (B1679824), was identified in 1951 in calf liver RNA. youtube.com This discovery challenged the then-prevailing notion of RNA as a simple polymer of four canonical bases—adenine, guanine, cytosine, and uridine (B1682114). It became evident that RNA could be chemically altered after its transcription from a DNA template, a process now known as post-transcriptional modification. youtube.com

In 1974, the specific subject of this article, 3-(3-amino-3-carboxypropyl)uridine, was first isolated and identified from the phenylalanine transfer RNA (tRNA) of the bacterium Escherichia coli. acs.orgnih.gov This novel modified nucleoside was characterized through a combination of techniques including paper chromatography, thin-layer chromatography, electrophoresis, mass spectrometry, and nuclear magnetic resonance spectroscopy. nih.gov Initial studies focused on its chemical structure and its location within the tRNA molecule. acs.orgnih.gov The enzymatic synthesis of acp³U in E. coli was also demonstrated in 1974, revealing that the 3-amino-3-carboxypropyl group is transferred from S-adenosyl-L-methionine. wikipedia.orgebi.ac.uk

Identification and Classification as a Ribonucleoside Modification

This compound is classified as a modified ribonucleoside. nih.govoup.com A nucleoside is a structural subunit of nucleic acids, consisting of a nucleobase linked to a five-carbon sugar (ribose in RNA or deoxyribose in DNA). wikipedia.org In the case of acp³U, the core structure is uridine, which is composed of the pyrimidine (B1678525) base uracil (B121893) attached to a ribose sugar.

The modification occurs on the uracil base itself, where a 3-amino-3-carboxypropyl group is attached to the nitrogen atom at position 3 (N3). hmdb.cagenesilico.pl This addition of a complex amino acid side chain distinguishes it from the canonical uridine nucleoside. hmdb.ca Due to its core structure, acp³U is categorized as a pyrimidine nucleoside. hmdb.ca The presence of such modifications significantly expands the chemical diversity of RNA beyond the four standard nucleosides. nih.govfrontiersin.org

Global Occurrence and Conservation Across Biological Domains

Post-transcriptional modifications of RNA are a universal feature of life, and acp³U is found across all three domains: Eukaryota, Bacteria, and Archaea, highlighting its ancient evolutionary origin and fundamental importance. acs.orgnih.govnih.govnih.gov

Presence in Eukaryota

In eukaryotes, acp³U has been identified in the transfer RNA of various organisms, including yeast and humans. nih.govnih.gov In human tRNAs, the human homologs of the responsible enzyme, DTWD1 and DTWD2, are responsible for the formation of acp³U at positions 20 and 20a, respectively. nih.gov Furthermore, a highly complex modification, N1-methyl-N3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ), is found at a conserved position in the small ribosomal subunit RNA of eukaryotes. nih.govoup.com The presence of acp³U has also been noted in Trypanosoma brucei, a unicellular protozoan parasite, where a novel modification, 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine, was identified in tRNALys(UUU). nih.gov

Presence in Bacteria

The initial discovery of acp³U was in the bacterium Escherichia coli. acs.orgnih.gov In E. coli, this modification is found at position 47 in the variable loop of eight different tRNAs. nih.gov The gene responsible for this modification in E. coli is yfiP, which has been renamed tapT (tRNA aminocarboxypropyltransferase). nih.gov The widespread conservation of oxyalkylated uridine modifications in bacterial tRNA suggests their importance in processes like expanding base-pairing specificity during translation. oup.com

Presence in Archaea

In the domain of Archaea, the presence of acp³U has been confirmed in organisms such as Haloferax volcanii. nih.govoup.com In this archaeon, an N3-(3-amino-3-carboxypropyl)-uridine (acp³U) is found in the 16S ribosomal RNA. oup.com Interestingly, this is in contrast to the more complex m¹acp³Ψ found in the equivalent position in eukaryotes. nih.gov

Overview of Biological Significance in RNA Biology

The conservation of acp³U across the domains of life points to its crucial roles in RNA function. While research is ongoing, several key aspects of its biological significance have been elucidated.

Biochemical studies have demonstrated that the presence of acp³U at position 47 (acp³U47) in tRNA confers thermal stability to the molecule. nih.gov This increased stability is vital for maintaining the correct three-dimensional L-shaped structure of tRNA, which is essential for its function in protein synthesis. oup.com

Furthermore, the absence of acp³U can have significant physiological consequences. In E. coli, a strain lacking the tapT gene, and therefore unable to synthesize acp³U, exhibits genome instability under continuous heat stress. nih.gov In humans, the double knockout of the genes responsible for acp³U synthesis (DTWD1 and DTWD2) leads to growth retardation, indicating that this modification is physiologically important in mammals. nih.gov

Enzymology and Biosynthetic Pathways of 3 3 Amino 3 Carboxypropyl Uridine

Elucidation of Precursor Substrates and Metabolic Routes

The biosynthesis of acp³U originates from the precursor molecule S-adenosyl-L-methionine (SAM). nih.govwikipedia.org SAM serves as the donor of the 3-amino-3-carboxypropyl (acp) group, which is transferred to a uridine (B1682114) residue within a tRNA molecule. researchgate.netnih.govwikipedia.org This transfer reaction results in the formation of acp³U and the release of 5'-methylthioadenosine. researchgate.netwikipedia.org

In eukaryotes, the formation of acp³U is a key step in a more complex proposed biosynthetic pathway that can lead to the generation of cell-surface sialoglycoRNAs. biorxiv.org This pathway suggests that after their synthesis and modification with acp³U in the nucleus or cytosol, tRNAs can be further processed. biorxiv.org It is hypothesized that an amidation of the acp³U residue occurs, which then allows for N-glycosylation by oligosaccharyltransferase in the endoplasmic reticulum, ultimately leading to the display of these glycoRNAs on the cell surface. biorxiv.orgnih.gov

The location of acp³U modification within tRNA molecules is highly specific, typically occurring in the D-loop or variable loop. researchgate.net For instance, in Escherichia coli, acp³U is found at position 47 of the variable loop in several tRNA species. nih.gov In mammals, Drosophila, and Trypanosoma, it is found at position 20, while in plants, it can be at position 20a or 20b. researchgate.net

Identification and Characterization of Biosynthetic Enzymes

The enzymes responsible for the synthesis of acp³U belong to the DTW domain-containing protein family. nih.govnih.gov These enzymes, known as tRNA-uridine aminocarboxypropyltransferases, catalyze the transfer of the acp group from SAM to the uridine in tRNA. wikipedia.org

In E. coli, the functionally uncharacterized protein YfiP was identified as the SAM-dependent 3-amino-3-carboxypropyl transferase responsible for acp³U formation. nih.govnih.gov

In eukaryotes, the enzymes responsible for acp³U synthesis are known as DTWD1 and DTWD2. researchgate.net In human cells, DTWD1 primarily modifies tRNA-Cys and tRNA-Tyr, while DTWD2 is responsible for the modification in tRNA-Asn and tRNA-Ile. researchgate.net Homologs of these enzymes have been identified in other eukaryotes. For example, in Arabidopsis thaliana, three homologs of human DTWD2 have been identified: DTWD2A (AT2G41750), DTWD2B (AT5G54880), and a TapT-like protein (AT1G03687). nku.edudigitellinc.com Research has confirmed that DTWD2A is responsible for forming acp³U at position 20b in A. thaliana tRNA. nku.edudigitellinc.com Similarly, DTWD2 has been shown to form acp³U at position 20a in Drosophila melanogaster cells. nku.edudigitellinc.com The knockout of the DTWD2 gene in human cell lines has been shown to reduce the detection of glycoRNAs, further confirming its role in acp³U biosynthesis. biorxiv.orgsubstack.com

The activity of acp³U-forming enzymes can be assessed through various methods. In vitro reconstitution assays using purified enzymes, tRNA substrates, and SAM can directly demonstrate the enzymatic activity. nih.gov The formation of acp³U can then be detected using techniques like primer extension analysis, where the modification causes a stop in reverse transcription, or by liquid chromatography-mass spectrometry (LC-MS) to identify the modified nucleoside. nih.gov

For instance, in vitro experiments with purified YfiP from E. coli, total tRNA from a ΔyfiP strain, and SAM confirmed that YfiP is both necessary and sufficient to introduce the acp³U modification at position U47. nih.gov Similarly, the activity of A. thaliana DTWD2A was confirmed by expressing the corresponding gene and a target tRNA in a yeast strain lacking endogenous acp³U modification machinery and then detecting the modification by primer extension. nku.edudigitellinc.com

The proposed reaction mechanism involves the nucleophilic attack of the uridine base on the γ-carbon of the aminocarboxypropyl group of SAM, leading to the transfer of this group and the release of 5'-methylthioadenosine. researchgate.net

The primary cofactor required for the synthesis of 3-(3-amino-3-carboxypropyl)uridine is S-adenosyl-L-methionine (SAM). nih.govwikipedia.org SAM provides the 3-amino-3-carboxypropyl group that is transferred to the uridine residue in the tRNA molecule. researchgate.netwikipedia.org The reaction is a transferase-catalyzed process, where the enzyme facilitates the transfer of this specific alkyl group from SAM to the tRNA substrate. wikipedia.org

The presence of other tRNA modifications can influence the efficiency of acp³U formation. In E. coli, the presence of the m⁷G-46 modification, which is adjacent to U47, promotes the formation of acp³U at position 47. nih.govnih.gov This suggests a potential allosteric regulation or a structural priming of the tRNA by one modification to facilitate the next. Similarly, in eukaryotes, it has been suggested that the m²,²G modification catalyzed by TRMT1 could influence the D loop's folding, thereby affecting the addition of acp³U at position 20 by the DTWD1/2 enzymes. researchgate.net

Genetic Regulation of this compound Modifying Enzyme Expression

The expression of the enzymes responsible for acp³U modification is subject to genetic regulation, ensuring that this important tRNA modification is present when needed.

While specific transcriptional control mechanisms for the genes encoding acp³U-modifying enzymes like TapT, DTWD1, and DTWD2 are not yet extensively detailed in the available research, the regulation of their expression is likely integrated with cellular growth and metabolic states. For example, in E. coli, the formation of acp³U-47 is promoted by growth in rich medium, suggesting that the expression or activity of the YfiP enzyme is linked to nutrient availability. nih.govnih.gov This indicates a level of transcriptional or post-transcriptional control that aligns the modification process with the cell's translational needs. Further research is needed to elucidate the specific transcription factors and regulatory elements that govern the expression of these crucial tRNA modifying enzymes.

Post-Transcriptional and Post-Translational Regulation

The formation of acp³U is a tightly controlled post-transcriptional event, meaning it occurs after the initial synthesis of the RNA chain. researchgate.netnih.gov The regulation of this process is multifaceted, involving spatial separation of biosynthetic steps and responses to cellular conditions.

A proposed biosynthetic pathway for cell-surface glycoRNAs illustrates this regulatory complexity. In this model, tRNA is first transcribed in the nucleus and then modified to contain acp³U in either the nucleus or the cytosol. biorxiv.org Subsequently, the acp³U residue undergoes a presumed amidation, a critical step catalyzed by an as-yet-unknown enzyme, which then permits the tRNA's translocation into the endoplasmic reticulum lumen for N-glycosylation by the oligosaccharyltransferase (OST) complex. biorxiv.org This multi-location pathway implies sophisticated regulatory control over the transport and sequential enzymatic modification of the tRNA molecule.

Cellular metabolic states also influence the rate of acp³U synthesis. In E. coli, the introduction of the acp³U modification at position 47 is notably promoted by growth in rich medium, suggesting that the biosynthetic machinery is responsive to nutrient availability. researchgate.netnih.gov

Furthermore, regulatory crosstalk exists between different RNA modification enzymes. In human cells, the protein TRMT1L, known primarily for its role as a methyltransferase that creates the m²₂G modification, has been shown to be necessary for maintaining acp³U levels in a subset of tRNAs. researchgate.net Intriguingly, this function can be uncoupled from its methyltransferase activity, pointing to a more complex regulatory or scaffolding role for TRMT1L in the acp³U modification network. researchgate.net

Interplay with Other RNA Modification Systems (e.g., m7G)

The landscape of RNA modifications is not a collection of independent events but rather an interconnected network where modifications can influence one another. A prime example of this interplay is the relationship between the 7-methylguanosine (B147621) (m7G) and acp³U modifications in E. coli tRNA.

Research has demonstrated a clear hierarchical dependence, where the formation of acp³U at position 47 in the variable loop is significantly enhanced by the pre-existing m7G modification at the adjacent nucleotide, position 46. researchgate.netnih.gov The m7G46 modification is catalyzed by a specific tRNA (m7G46) methyltransferase and plays a critical structural role. mdpi.com It forms a tertiary base pair with the C13-G22 pair in the D-loop, which is essential for stabilizing the canonical L-shaped three-dimensional structure of the tRNA molecule. mdpi.comnih.gov

This structural stabilization provided by the positively charged m7G46 is believed to be a key prerequisite for the acp³U-synthesizing enzyme, YfiP, to efficiently recognize its target uridine at position 47. researchgate.netnih.gov This indicates a direct functional interplay where one modification acts as a positive determinant for a subsequent modification, ensuring the correct folding and processing of the tRNA molecule. This sequential and dependent modification process underscores the intricate coordination within the cellular machinery that ensures tRNA maturation and function.

Structural and Functional Integration of 3 3 Amino 3 Carboxypropyl Uridine in Rna

Influence on RNA Higher-Order Structure and Stability

Post-transcriptional modifications are known to be critical for the proper folding, structural integrity, and stability of RNA molecules. researchgate.netnih.gov The bulky and charged aminocarboxypropyl side chain of acp³U is particularly impactful in this regard. nih.gov

The acp³U modification directly influences the local conformation of the RNA backbone and the interactions between adjacent bases. The side chain of acp³U does not participate in standard Watson-Crick base pairing. researchgate.net Instead, its presence can modulate hydrogen bonding capabilities, hydrophobic interactions, and local charge distribution. nih.gov Conformational analysis of the chemically synthesized acp³U nucleoside shows a preference for a 3'-endo sugar pucker, which influences the local backbone geometry. tandfonline.com This inherent conformational preference can impart a specific local structure to the RNA region where it is located. tandfonline.com

One of the most well-documented functions of acp³U is its contribution to the thermal stability of RNA. researchgate.netnih.govnih.gov The presence of this modification makes the RNA molecule more resistant to heat-induced unfolding. Biochemical experiments have provided direct evidence for this stabilizing effect.

The following table details key research findings on the role of acp³U in RNA stability.

| RNA Species | Position of acp³U | Research Finding |

| E. coli tRNA | 47 | Biochemical experiments revealed that the presence of acp³U at position 47 confers significant thermal stability to the tRNA molecule. researchgate.netnih.gov |

| E. coli (in vivo) | 47 | Strains lacking the enzyme responsible for synthesizing acp³U (ΔtapT) exhibited genome instability when subjected to continuous heat stress, linking the modification's stabilizing role to physiological function. researchgate.netnih.gov |

| General tRNAs | Not specified | The acp³U modification is generally considered to be of significance to cell physiology by conferring thermal stability on tRNA. nih.gov |

This table summarizes experimental findings demonstrating the contribution of acp³U to the thermal stability of tRNA. researchgate.netnih.govnih.gov

Role in Ribosomal Decoding and Translational Fidelity

The fidelity of protein synthesis, the process of translating the genetic code from messenger RNA (mRNA) into a sequence of amino acids, is paramount for cellular function. The acp³U modification, particularly when located in the anticodon loop of transfer RNA (tRNA), plays a critical role in maintaining this accuracy.

Modulation of Codon-Anticodon Recognition and Wobble Base Pairing

The interaction between the mRNA codon and the tRNA anticodon is the cornerstone of genetic decoding. The "wobble hypothesis" posits that while the first two base pairs of the codon and anticodon interact according to strict Watson-Crick pairing rules, the third position, known as the wobble position, allows for more flexible, non-canonical base pairing. youtube.comjackwestin.com This flexibility enables a single tRNA to recognize multiple codons for the same amino acid, but it also introduces a potential for errors.

The presence of modified nucleosides, such as acp³U, in the wobble position (position 34) of the tRNA anticodon can significantly influence this interaction. These modifications can either expand or restrict the decoding capacity of the tRNA. nih.gov For instance, some modifications help to stabilize the U•G wobble pair, while others might restrict pairing to only the standard A•U and G•C. The specific impact of acp³U on wobble pairing helps to fine-tune the decoding process, ensuring that the correct amino acid is incorporated in response to a specific codon, thereby enhancing translational fidelity.

It is understood that the first two bases of the mRNA codon form strong Watson-Crick base pairs with the corresponding bases in the tRNA anticodon. youtube.com The interaction at the third position is inherently weaker and more flexible, and modifications at this position are critical for maintaining accuracy. youtube.comjackwestin.com

Implications for Specific Translational Outcomes (e.g., frameshifting, stop codon readthrough)

The accuracy of translation is not just about selecting the correct amino acid; it's also about maintaining the correct reading frame and recognizing stop signals. Errors such as frameshifting (a shift in the reading frame) or stop codon readthrough (the failure to terminate translation at a stop codon) can lead to the production of non-functional or even toxic proteins.

The modification status of tRNAs, including the presence of acp³U, can influence these events. For example, certain tRNA modifications are crucial for preventing frameshifting by ensuring stable and accurate codon-anticodon pairing. Conversely, the absence of specific modifications can increase the frequency of such errors.

In the context of stop codon readthrough, some suppressor tRNAs, which can recognize a stop codon and insert an amino acid, rely on specific modifications in their anticodon loop to function efficiently. nih.gov The presence of modifications like mcm⁵s²U has been shown to be essential for the function of a suppressor tRNA in yeast, and the absence of this modification leads to an anti-suppressor phenotype, meaning the stop codon is no longer read through. nih.gov While direct evidence linking acp³U to the efficiency of specific frameshifting or readthrough events is still an active area of research, its role in modulating codon-anticodon interactions suggests it could have significant implications for these translational outcomes.

Contribution to Aminoacyl-tRNA Synthetase Recognition and Aminoacylation

For a tRNA to participate in protein synthesis, it must first be "charged" with its cognate amino acid, a reaction catalyzed by a family of enzymes called aminoacyl-tRNA synthetases (aaRSs). This process, known as aminoacylation, is highly specific, ensuring that each tRNA is attached to the correct amino acid.

Research has shown that chemical modifications to the acp³U residue in E. coli tRNAPhe have only minor effects on the kinetic parameters of its aminoacylation by phenylalanyl-tRNA synthetase. nih.gov In these experiments, the acp³U was acylated with various chemical groups. The resulting modified tRNAs were all capable of accepting phenylalanine, indicating that the acp³U modification is not a primary recognition element for the phenylalanyl-tRNA synthetase. ebi.ac.uknih.gov This suggests that while acp³U is a conserved feature, it may not be a critical determinant for recognition by this specific aaRS.

| Experimental Finding | Organism/System | Implication for acp³U Function |

| Acylation of acp³U in tRNAPhe had minor effects on aminoacylation kinetics. nih.gov | Escherichia coli | acp³U is not a major recognition site for phenylalanyl-tRNA synthetase. |

| tRNAPhe with a photoaffinity label on acp³U could be fully aminoacylated. ebi.ac.uk | Escherichia coli | The presence of a bulky group on acp³U does not prevent aminoacylation. |

Involvement in Non-Canonical RNA Functions: GlycoRNA Formation

For decades, RNA was primarily known for its roles in the central dogma of molecular biology. However, recent discoveries have expanded our understanding of RNA's functional repertoire. One of the most exciting new areas of research is the discovery of glycoRNA, where RNA molecules are decorated with sugar chains (glycans).

Identification as a Glycan Attachment Site in RNA

In a landmark discovery, the modified nucleoside 3-(3-amino-3-carboxypropyl)uridine has been identified as a site for the attachment of N-glycans in glycoRNA. jst.go.jpacs.orgnih.govnih.govresearchgate.netnih.govbiorxiv.orgucsd.edu This finding establishes a direct covalent link between the worlds of RNA and glycoscience.

Implications for Cell Surface Presentation and Intercellular Interactions

Recent discoveries have revealed a novel and crucial role for this compound (acp³U) as a key molecular anchor for N-glycans on RNA, leading to the formation of a new class of biomolecules termed glycoRNA. jst.go.jpnih.gov These glycoRNAs are not confined within the cell but are presented on the cell surface, mediating complex intercellular interactions. jst.go.jpnih.gov This function marks a significant departure from the canonical roles of modified nucleosides in intracellular RNA metabolism and translation.

The identification of acp³U as the covalent attachment site for N-glycans was a pivotal breakthrough in understanding the biology of extracellular RNA. jst.go.jpacs.org Research has demonstrated that the 3-amino-3-carboxypropyl side chain of acp³U provides the necessary functional group for the enzymatic conjugation of complex glycan structures. This modification effectively transforms an RNA molecule into a carrier of glycans, enabling it to be displayed on the exterior of the cell membrane. nih.gov These surface-expressed glycoRNAs have been identified on various cell types, including human monocytes and cancer cell lines. jst.go.jpnih.gov

The presentation of glycoRNA on the cell surface has profound implications for cell-to-cell communication and interaction. The attached glycans can engage with specific receptors on adjacent cells, particularly lectins, which are proteins that recognize and bind to carbohydrate structures. A notable example is the interaction with the sialic acid-binding immunoglobulin-like lectin (Siglec) family of receptors, which are prominently expressed on immune cells. jst.go.jp For instance, glycoRNAs can serve as ligands for microglial Siglec-11 receptors, potentially polarizing them toward an anti-inflammatory state. jst.go.jp

Furthermore, studies on human monocytes have shown that cell surface glycoRNAs are essential for regulating adhesion to endothelial cells. jst.go.jpnih.gov This interaction is a critical step in processes such as inflammation and immune surveillance, where monocytes must migrate from the bloodstream into tissues. Treatment with RNase, which removes surface RNA, was found to significantly inhibit the adherence of monocytes to activated endothelial cells, confirming the functional importance of these glycoRNAs in mediating cell-cell contact. nih.gov

The diversity of glycan structures attached to acp³U further expands the functional potential of glycoRNA. Two main forms, glycoRNA-L (large) and glycoRNA-S (small), have been identified, differing in their glycan composition. GlycoRNA-L is often rich in sialic acid, while glycoRNA-S contains more N-acetylgalactosamine and N-acetylglucosamine. nih.gov This structural diversity suggests that different glycoRNAs may engage with different cellular partners or elicit distinct biological responses. For example, Siglec-5, a receptor found on human endothelial cells, preferentially binds to the larger, sialic acid-heavy glycoRNA-L. jst.go.jpnih.gov The expression levels of these glycoRNAs can also be dynamic; for instance, their expression on monocytes decreases significantly upon treatment with lipopolysaccharide (LPS), a potent immune stimulator. nih.gov

Table 1: Research Findings on acp³U-Mediated Cell Surface Presentation and Interaction

| Finding/Observation | Cell/System Studied | Interacting Partners | Functional Implication | References |

| acp³U is the attachment site for N-glycans in glycoRNA. | Multiple cell lines | N-glycans | Forms the covalent linkage creating glycoRNA. | jst.go.jpnih.govacs.org |

| GlycoRNAs are located on the outer cell surface. | Human monocytes, HeLa, HEK293 | Extracellular environment | Enables interaction with other cells and molecules. | jst.go.jpnih.gov |

| Surface glycoRNAs are necessary for monocyte adhesion. | Human monocytes (THP-1) | Endothelial cells | Mediates cell-to-cell contact required for immune cell trafficking. | nih.gov |

| GlycoRNAs interact with Siglec family receptors. | Immune cells (e.g., microglia, monocytes) | Siglec-5, Siglec-11 | Regulates immune responses and cell adhesion. | jst.go.jpnih.gov |

| Different forms of glycoRNA (L and S) exist with distinct glycan compositions. | Human monocytes | Siglec-5 | Suggests functional specificity based on glycan structure. | nih.gov |

| GlycoRNA expression is inversely correlated with tumor malignancy. | Breast cancer cell lines | Not specified | Potential role in cancer progression and metastasis. | jst.go.jp |

Evolutionary and Comparative Biology of 3 3 Amino 3 Carboxypropyl Uridine

Phylogenetic Distribution and Conservation Patterns Across Domains of Life

The 3-(3-amino-3-carboxypropyl)uridine modification is a highly conserved feature of RNA, found in Bacteria, Archaea, and Eukarya, highlighting its ancient origins, likely predating the last universal common ancestor. tandfonline.comtandfonline.comnih.gov Its distribution, however, varies in the type of RNA modified and the specific position of the modification, showing a pattern of both deep conservation and lineage-specific adaptation. nih.govresearchgate.net

In Bacteria and Eukarya , acp³U is primarily found in transfer RNA (tRNA). tandfonline.comnih.gov

In the bacterium Escherichia coli, acp³U is located at position 47 in the variable loop of at least eight different tRNA species, including tRNAPhe. nih.govnih.gov

In Eukaryotes , the modification is typically found in the D-loop of tRNAs. researchgate.net For instance, in mammals, the fruit fly (Drosophila), and plants, acp³U can be found at positions 20, 20a, or 20b. researchgate.net In the protist Trypanosoma brucei, a novel, related modification, 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine, has been identified at position 47 of tRNALys(UUU). nih.gov

In Archaea , such as Haloferax volcanii, acp³U is found in the 16S ribosomal RNA (rRNA) of the small ribosomal subunit. tandfonline.comnih.govnih.gov This position is analogous to a site in eukaryotic 18S rRNA which contains a more complex, related modification, 1-methyl-3-(3-amino-3-carboxypropyl)pseudouridine (m¹acp³Ψ). tandfonline.comnih.govnih.gov This pattern suggests a conserved, critical function for an acp-containing modification in the ribosome across these two domains.

The widespread yet specific distribution of acp³U points to its essential, evolutionarily selected roles in ensuring the fidelity and efficiency of cellular machinery. nih.govumn.edu

| Domain | Organism Example | RNA Type | Position of acp³U or Related Modification |

|---|---|---|---|

| Bacteria | Escherichia coli | tRNA | Position 47 (Variable Loop) nih.gov |

| Archaea | Haloferax volcanii | 16S rRNA | Conserved position in small ribosomal subunit nih.gov |

| Eukarya | Mammals, Drosophila, Plants | tRNA | Positions 20, 20a, 20b (D-Loop) researchgate.net |

| Trypanosoma brucei | tRNALys(UUU) | Position 47 (as 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine) nih.gov | |

| General Eukaryotes | 18S rRNA | Conserved position (as m¹acp³Ψ) tandfonline.comnih.gov |

Evolutionary Origins of this compound Biosynthetic Genes

The biosynthesis of acp³U is a complex enzymatic process that relies on a class of enzymes known for catalyzing difficult biochemical reactions: the radical S-adenosylmethionine (SAM) superfamily. nih.govwikipedia.orgfrontiersin.org These enzymes utilize an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive radical intermediate that is essential for catalysis. nih.govwikipedia.orgnih.gov The core reaction for acp³U synthesis involves the transfer of the 3-amino-3-carboxypropyl group from SAM to a specific uridine (B1682114) residue in an RNA molecule. nih.govresearchgate.net

The genes responsible for this modification show evidence of a shared evolutionary history, particularly those containing a characteristic DTW domain.

In E. coli, the functionally uncharacterized protein YfiP was identified as the acp transferase responsible for acp³U formation in tRNA. nih.gov This protein is also known as TapT (tRNA aminocarboxypropyltransferase). biorxiv.org

In humans, two homologous enzymes, DTWD1 and DTWD2, catalyze the formation of acp³U in different subsets of tRNAs. researchgate.netbiorxiv.org

Interestingly, these tRNA-modifying enzymes are homologs of Tsr3, the enzyme that synthesizes the related acp³U and m¹acp³Ψ modifications in archaeal and eukaryotic rRNA, respectively. nih.gov

This homology suggests that the enzymes responsible for placing this modification on tRNA and rRNA share a common ancestor. Sequence alignments reveal that the homology is concentrated in the catalytic core domain. nih.gov Bacterial YfiP-like proteins appear to form a distinct subclass of DTW-domain proteins, featuring a unique N-terminal extension that is conserved among bacterial homologs but absent in their eukaryotic counterparts. nih.gov The deep evolutionary conservation of RNA modifications suggests they were a feature of the last universal common ancestor (LUCA), with the enzymes co-evolving with their RNA substrates over billions of years. tandfonline.com

| Enzyme | Organism | Function | Key Domain/Family |

|---|---|---|---|

| YfiP (TapT) | Escherichia coli | Catalyzes acp³U formation at position 47 of tRNAs nih.govbiorxiv.org | DTW Domain / Radical SAM nih.gov |

| DTWD1 | Humans | Catalyzes acp³U formation in tRNA-Cys and tRNA-Tyr researchgate.net | DTW Domain / Radical SAM nih.gov |

| DTWD2 | Humans | Catalyzes acp³U formation in tRNA-Asn and tRNA-Ile researchgate.net | DTW Domain / Radical SAM nih.govbiorxiv.org |

| Tsr3 | Archaea, Eukarya | Catalyzes acp³U (Archaea) or m¹acp³Ψ (Eukarya) formation in rRNA nih.gov | DTW Domain / Radical SAM nih.gov |

Comparative Analysis of Functional Roles in Different Organisms

While universally present, the precise functional role of acp³U can vary between different organisms, reflecting their unique physiologies and evolutionary paths.

In Eukaryotes (Humans) : The function of acp³U in eukaryotes appears to be multifaceted and critical. The loss of both biosynthetic enzymes, DTWD1 and DTWD2, leads to impaired cell growth in human cell lines. tandfonline.comnih.gov A pathogenic variant of a related enzyme that affects acp³U levels has been associated with human neurological disorders. tandfonline.com Furthermore, acp³U has recently been identified as a key molecular anchor for N-glycans on cell-surface non-coding RNAs, forming a new class of biomolecules termed "glycoRNA". biorxiv.orgnih.govbiorxiv.org This discovery points to a previously unimagined role for this modified nucleoside in cell-surface biology and potentially intercellular communication.

In Archaea : The presence of acp³U in 16S rRNA at a universally conserved position within the ribosome's decoding center points to a fundamental role in translation. nih.gov Its position is analogous to the hypermodified m¹acp³Ψ in eukaryotes, suggesting it is crucial for maintaining the structural integrity and function of the ribosome during protein synthesis. nih.gov

Adaptive Significance of this compound Modification

The evolutionary persistence of the acp³U modification is due to the adaptive advantages it confers, primarily related to RNA structure and stability.

Thermal Stability : One of the most significant roles of acp³U is to enhance the thermal stability of tRNA molecules. nih.govsmolecule.com The unique 3-amino-3-carboxypropyl side chain can influence local conformation and interactions within the folded RNA structure. This stabilization is particularly advantageous for organisms living in high-temperature environments or for maintaining tRNA integrity during cellular stress, such as the heat stress that affects E. coli lacking the modification. biorxiv.org

Genomic Stability : In bacteria, the modification has been linked to genomic stability, suggesting it plays a role in a broader stress response network that protects the cell from damage. tandfonline.comnih.gov

Horizontal Gene Transfer and Evolutionary Spread of Modifying Enzymes

The evolutionary history of tRNA modification enzymes is highly dynamic, characterized by periods of gene loss and acquisition. biorxiv.orgbiorxiv.org While vertical descent from a common ancestor is the primary mode of inheritance for the core acp³U biosynthetic machinery, horizontal gene transfer (HGT) is a known mechanism for the spread and shuffling of tRNA modification enzyme genes among bacteria. nih.gov

Advanced Methodologies for Investigating 3 3 Amino 3 Carboxypropyl Uridine

Isolation and Enrichment Techniques for Modified Nucleic Acids

The initial step in the detailed investigation of acp3U often involves its isolation from biological sources. Early studies successfully isolated acp3U from the total transfer RNA (tRNA) of Escherichia coli and from human urine. nih.govpnas.org These pioneering efforts laid the groundwork for subsequent analytical advancements.

A common strategy for the isolation of modified nucleosides, including acp3U, involves the enzymatic hydrolysis of purified RNA into its constituent nucleosides. High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and purification of these nucleosides from the complex mixture. nih.govnih.gov The distinct physicochemical properties of acp3U allow for its separation from the canonical and other modified nucleosides. For instance, reversed-phase HPLC columns are frequently employed for this purpose. nih.gov

More recent approaches have focused on the enrichment of RNA species that are likely to contain acp3U. For example, methods have been developed for the specific enrichment of glycoRNAs, in which acp3U has been identified as a key linking nucleoside for N-glycans. substack.combiorxiv.org One such method, termed RNA-optimized periodate (B1199274) oxidation and aldehyde ligation (rPAL), allows for the selective labeling and capture of sialylated glycoRNAs, thereby enriching for RNAs that may contain acp3U. biorxiv.orgnih.gov

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) stands as a powerful and indispensable tool for the definitive identification and quantification of acp3U. Its high sensitivity and ability to provide precise mass information and structural details through fragmentation analysis are unparalleled.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acp3U. nih.govnih.gov This technique allows for the separation of acp3U from other nucleosides by LC, followed by its highly specific detection and quantification by MS/MS. In electrospray ionization (ESI)-MS, acp3U typically yields a protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 346.125. nih.govnih.gov Fragmentation of this precursor ion in the mass spectrometer generates characteristic product ions that serve as a structural fingerprint for unambiguous identification.

| Precursor Ion (m/z) | Product Ions (m/z) | Method | Reference |

| 346.125 | 214, 197, 168 | ESI-MS/MS | nih.govnih.gov |

This LC-MS/MS approach has been instrumental in confirming the absence of acp3U in knockout strains of organisms lacking the enzymes responsible for its biosynthesis, thereby validating the genetic basis of its formation. nih.gov

High-Resolution Mass Spectrometry for Isotopic Labeling

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of molecules and for isotopic labeling studies. One innovative application of HRMS in the study of acp3U has been to confirm its role as a linkage site for N-glycans in glycoRNAs. nih.gov

In this approach, glycoRNAs were treated with an amidase in the presence of heavy water (H₂¹⁸O). The enzymatic cleavage of the amide bond between the glycan and acp3U in the presence of H₂¹⁸O resulted in the incorporation of an ¹⁸O atom into the carboxyl group of acp3U. This led to a predictable mass shift in the detected acp3U, which was precisely measured by HRMS, providing direct evidence for the covalent linkage. nih.gov

Quantitative Proteomics for Enzyme Expression Levels

Understanding the regulation of acp3U levels in cells requires knowledge of the expression levels of the enzymes responsible for its biosynthesis. In E. coli, the YfiP protein (now named TapT) has been identified as the S-adenosylmethionine (SAM)-dependent 3-amino-3-carboxypropyl transferase that catalyzes the formation of acp3U. nih.govresearchgate.net In humans, the homologous enzymes are DTWD1 and DTWD2. nih.govresearchgate.net

Quantitative proteomics techniques, such as those based on stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tags (TMT), can be employed to measure the relative or absolute abundance of these enzymes under different cellular conditions. mdpi.com While specific large-scale quantitative proteomics studies focusing solely on the expression of acp3U biosynthetic enzymes are not yet prevalent, the impact of their genetic knockout on acp3U levels has been clearly demonstrated through mass spectrometry of the modified nucleoside itself. nih.govnih.gov For example, knockout of the DTWD2 gene in human cell lines led to a significant reduction in the signal for glycoRNAs, indirectly indicating the crucial role of this enzyme's expression and activity in acp3U biosynthesis. substack.combiorxiv.org

Next-Generation Sequencing Approaches for Modification Mapping

Identifying the precise location of acp3U within an RNA sequence is critical for understanding its function in a site-specific context. Next-generation sequencing (NGS) technologies, coupled with specific biochemical methods, have emerged as powerful tools for mapping RNA modifications at single-nucleotide resolution.

Chemical Derivatization and Reverse Transcriptase-Based Methods

A key principle underlying many NGS-based mapping methods is the effect of a modified nucleoside on the processivity of reverse transcriptase (RT), the enzyme that synthesizes complementary DNA (cDNA) from an RNA template. Bulky modifications can cause the RT to pause or dissociate from the RNA template, leading to a "stop" in the sequencing data at the position of the modification.

It has been shown that acp3U modifications can strongly block reverse transcriptase activity. nih.gov This property can be exploited in primer extension analyses to map the location of acp3U. In such experiments, a radiolabeled or fluorescently labeled primer is annealed to the RNA, and the extension of the primer by RT is monitored. The presence of acp3U leads to a premature termination of the cDNA synthesis, and the length of the resulting truncated product reveals the position of the modification. nih.gov

Direct RNA Sequencing Technologies

Emerging direct RNA sequencing technologies, particularly those developed by Oxford Nanopore Technologies (ONT), offer a paradigm shift in the study of RNA modifications like 3-(3-amino-3-carboxypropyl)uridine (acp3U). nih.govnih.gov Unlike traditional RNA-seq methods that sequence a cDNA copy and thus lose all modification information, direct RNA sequencing analyzes native RNA molecules as they pass through a protein nanopore. nih.govyoutube.com This approach allows for the potential detection of modified nucleosides in their original context.

The fundamental principle behind modification detection is that as an RNA strand translocates through the nanopore, it generates a characteristic disruption in an ionic current. nih.gov The sequence of these current signals is then decoded into the RNA sequence. The presence of a modified base, such as the bulky acp3U, alters the size and chemical properties of the nucleoside, causing a distinct change in the ionic current level and the translocation speed (dwell time) compared to a canonical uridine (B1682114). nih.govresearchgate.netfrontiersin.org

These deviations from the expected signal of an unmodified RNA strand serve as a fingerprint for the modification. Bioinformatic analysis involves two primary strategies:

Signal-level analysis: This approach directly compares the raw electrical signal from a native RNA sample to a reference signal generated from an in vitro transcribed, unmodified version of the same RNA. nih.govnanoporetech.com Significant and consistent deviations at specific locations indicate the presence of a modification.

Base-call error analysis: The presence of a modified base can confuse the base-calling algorithms, leading to an increased rate of mismatches or "errors" at and around the modification site when compared to the known sequence. nih.govresearchgate.net These error hotspots can pinpoint the locations of modified nucleosides.

Despite its promise, the direct sequencing of complex modifications like acp3U faces challenges. The development of robust detection models requires training machine learning algorithms on data sets containing the specific modification in various sequence contexts, which can be a significant undertaking. frontiersin.org

| Parameter | Principle of Detection for Modified Bases |

| Ionic Current | The modified base produces a distinct disruption in the electrical current compared to its canonical counterpart. |

| Dwell Time | The time the modified base spends within the nanopore can be altered, affecting translocation speed. |

| Base-Call Accuracy | Algorithms trained on canonical bases may show increased error rates at the site of a modification. |

Structural Biology Techniques for RNA-Containing this compound

Understanding the functional consequences of the acp3U modification requires detailed, three-dimensional structural information. Several high-resolution techniques are employed to investigate how this modification influences RNA structure and its interactions within larger biological assemblies.

X-ray Crystallography of Modified tRNAs and RNA-Enzyme Complexes

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of macromolecules. For RNAs containing acp3U, this method can reveal the precise orientation of the 3-amino-3-carboxypropyl group and its impact on the local and global architecture of the RNA molecule. The first large RNA molecule to have its tertiary structure solved by this method was transfer RNA (tRNA), a class of RNA where acp3U is found. doudnalab.org

The process involves crystallizing a highly purified sample of the acp3U-modified RNA or an RNA-protein complex. The resulting crystal is exposed to X-rays, and the diffraction pattern is used to calculate an electron density map, from which an atomic model is built. doudnalab.org A crystal structure of a tRNA containing acp3U would provide critical insights into:

Intramolecular Interactions: The formation of new hydrogen bonds or electrostatic interactions between the acp3U side chain and other parts of the tRNA molecule, which could stabilize specific structural motifs.

Intermolecular Contacts: In co-crystals with enzymes (e.g., aminoacyl-tRNA synthetases) or other binding partners, the structure can reveal how the acp3U modification directly participates in molecular recognition and binding interfaces.

Challenges in RNA crystallography include obtaining high-quality, diffraction-grade crystals, which is often hampered by the conformational flexibility and high negative charge of RNA. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Oligonucleotides

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for studying the structure and dynamics of nucleic acids in solution, providing information that is complementary to the static picture from crystallography. cuni.cznih.gov By analyzing short oligonucleotides containing a site-specifically incorporated acp3U, NMR can probe the modification's effect on local conformation.

Various NMR experiments are used to derive structural restraints:

1D and 2D 1H NMR: Allows for the assignment of protons in the oligonucleotide. The chemical shifts of these protons are highly sensitive to the local chemical environment and conformational changes induced by the acp3U modification. chemrxiv.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically <5 Å), providing distance restraints that are crucial for calculating a 3D structural model. rsc.org

31P NMR: Probes the conformation of the phosphodiester backbone, which can be perturbed by the presence of a bulky modification like acp3U. nih.gov

NMR studies can precisely characterize the influence of acp3U on helical parameters, sugar pucker conformation, and the dynamics of the surrounding nucleotides, revealing how the modification might introduce flexibility or rigidity into the RNA strand.

Cryo-Electron Microscopy (Cryo-EM) for Larger Assemblies

Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the visualization of large, complex, and dynamic macromolecular assemblies at near-atomic resolution. nih.govresearchgate.net This technique is particularly well-suited for investigating the role of acp3U-modified tRNA within the context of the ribosome during protein synthesis. pnas.orgresearchgate.net

In a cryo-EM experiment, a solution containing the biological assembly (e.g., ribosomes with bound tRNAs) is rapidly frozen in a thin layer of vitreous ice. nih.gov Thousands of images of individual particles are then captured with an electron microscope and computationally averaged to generate a high-resolution 3D reconstruction. researchgate.net

By analyzing cryo-EM structures of ribosomes containing acp3U-modified tRNA at different stages of translation, researchers can:

Visualize direct interactions between the acp3U side chain and components of the ribosome, such as ribosomal RNA or proteins.

Determine if the modification influences the positioning of the tRNA in the A, P, or E sites of the ribosome. pnas.org

Capture different conformational states of the ribosome-tRNA complex, revealing how the modification might affect the dynamics of tRNA accommodation, proofreading, or translocation. nih.govresearchgate.net

| Technique | Sample Type | Environment | Information Yielded |

| X-ray Crystallography | Crystalline solid | Non-physiological crystal lattice | Precise, static atomic coordinates of the modification and its local environment. |

| NMR Spectroscopy | Concentrated solution | Near-physiological (solution) | Structure, dynamics, and intermolecular interactions in solution. |

| Cryo-EM | Vitrified solution | Near-physiological (frozen) | Structure of large complexes, visualization of interactions within native assemblies. |

Genetic and Molecular Biology Tools for Functional Analysis

To understand the biological importance of acp3U, it is essential to study the consequences of its absence in living cells. Genetic and molecular biology tools provide a powerful means to manipulate the enzymes responsible for this modification and observe the resulting phenotypes.

Gene Deletion, Mutagenesis, and Complementation Strategies

A primary strategy for elucidating the function of an RNA modification is to identify the gene encoding the enzyme that synthesizes it and then create a null mutant. In Escherichia coli, the previously uncharacterized protein YfiP was identified as the S-adenosylmethionine (SAM)-dependent transferase responsible for adding the 3-amino-3-carboxypropyl group to uridine at position 47 in several tRNAs. nih.gov

The experimental workflow to confirm this function involves several key steps:

Gene Deletion: A targeted deletion of the gene (e.g., yfiP) is created in the organism's chromosome.

Modification Analysis: Total tRNA is isolated from both the wild-type and the deletion mutant (ΔyfiP) strains. The nucleoside composition is then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) followed by mass spectrometry. nih.gov In the case of the ΔyfiP mutant, analysis showed a complete absence of the acp3U modification, which was present in the wild-type. nih.gov

Complementation: To confirm that the observed effect is due solely to the deleted gene, the gene is reintroduced into the mutant strain on a plasmid. Restoration of the acp3U modification in this "complemented" strain validates the gene's function. nih.gov

Site-directed mutagenesis can be further employed to alter specific amino acid residues within the enzyme to identify the catalytic and substrate-binding sites, providing deeper insight into its mechanism.

| Experimental Step | Purpose | Key Finding for yfiP in E. coli |

| Gene Deletion (ΔyfiP) | To create a strain incapable of synthesizing the target enzyme. | A viable mutant strain lacking the yfiP gene was generated. |

| tRNA Analysis (HPLC/MS) | To compare the RNA modification profiles of wild-type and mutant strains. | The ΔyfiP strain showed a complete loss of the acp3U modification in its tRNA. nih.gov |

| Genetic Complementation | To prove the phenotype is a direct result of the gene deletion. | Reintroducing the yfiP gene on a plasmid restored the synthesis of acp3U. |

Computational Modeling and Bioinformatics Approaches

Computational methods are indispensable for navigating the complexity of RNA modifications. From predicting which nucleotides in an RNA sequence are likely to be modified to simulating the biophysical consequences of such modifications, bioinformatics provides essential tools for guiding experimental research.

Prediction of Modification Sites

Identifying the precise location of modifications within thousands of RNA molecules is a significant challenge. While experimental techniques like mass spectrometry are definitive, they can be resource-intensive. Computational prediction tools offer a valuable first step to narrow down potential modification sites.

These prediction methods often rely on machine learning algorithms trained on known modification data. The models learn to recognize specific sequence contexts or structural motifs that are associated with a particular modification. For tRNA modifications, predictors may incorporate information about the tRNA sequence, its predicted secondary (cloverleaf) and tertiary (L-shape) structure, and the presence of other modifications that may be prerequisites.

While highly specialized predictors have been developed for common modifications like pseudouridine (B1679824) (e.g., PPUS, iRNA-PseU, Definer), there are fewer tools specifically dedicated to acp³U. nih.govplos.org However, more generalist servers can be used. For instance, tRNAmodpred is a computational method that predicts tRNA modification patterns by identifying homologs of known tRNA modification enzymes within a given proteome and mapping them onto established modification pathways from the MODOMICS database. genesilico.pl Given a tRNA sequence and a proteome, this tool can predict the likely presence of acp³U if it identifies a YfiP or DTWD-family enzyme and the tRNA is a known substrate type.

Simulation of RNA Structural Dynamics

The addition of the relatively large and charged 3-amino-3-carboxypropyl group to a uridine base can be expected to have significant consequences for RNA structure and dynamics. Molecular dynamics (MD) simulations provide a computational microscope to observe these effects at an atomic level. nih.govsemanticscholar.org

MD simulations can model how the acp³U modification influences:

Local Conformation: The bulky side chain may alter the sugar-phosphate backbone or the orientation of the base itself.

Solvent and Ion Interactions: The charged nature of the side chain can alter the local environment of water molecules and ions, which is critical for RNA folding and stability. researchgate.net

Flexibility: The modification may either increase or decrease the flexibility of the loop in which it resides, which can impact its ability to interact with other molecules like ribosomes or aminoacyl-tRNA synthetases.

| Structural Aspect | Potential Impact of acp³U | Method of Investigation |

| Local Loop Structure | Alters backbone torsion angles and base stacking. | Atomistic MD simulations, NMR spectroscopy. |

| Global Tertiary Structure | Forms novel long-range hydrogen bonds or salt bridges. | Coarse-grained and atomistic MD simulations, X-ray crystallography. |

| Ion Binding | Creates a binding pocket for divalent cations like Mg²⁺. researchgate.net | Grand canonical Monte Carlo simulations, MD simulations with explicit ions. |

| Molecular Recognition | Presents a unique surface for recognition by proteins or other RNAs. | Docking simulations, MD simulations of RNA-protein complexes. |

Phylogenetic Analysis of Modifying Enzymes

The widespread presence of acp³U in bacteria and eukaryotes points to its ancient evolutionary origins. nih.govresearchgate.net Phylogenetic analysis of the enzymes responsible for its synthesis provides insights into the evolution of this modification pathway.

The enzymes that transfer the acp group from SAM to uridine, including bacterial YfiP (TapT) and eukaryotic DTWD1 and DTWD2, all contain a conserved DTW (Asp-Thr-Trp) domain. nih.gov This shared domain strongly suggests they are members of a large superfamily of enzymes and likely evolved from a common ancestor. nih.govoup.com The DTW domain is part of a larger structural fold typical of SPOUT-class methyltransferases, although it has been adapted for the transfer of the larger acp group rather than a methyl group. nih.gov

By comparing the protein sequences of DTW domain-containing enzymes from a wide range of species, from bacteria to humans, researchers can construct phylogenetic trees. These trees reveal the evolutionary relationships between the enzymes. For example, such analyses show clear orthologs of human DTWD enzymes in model organisms like Drosophila melanogaster (gene CG10050) and Arabidopsis thaliana (genes AT2G41750, AT5G54880, AT1G03687), which has been crucial for guiding the experimental identification of their function. nih.govdigitellinc.comnku.edu This evolutionary conservation underscores the fundamental biological importance of the acp³U modification across different domains of life. nih.gov

| Enzyme Family | Known Members | Organism Domain | Target RNA & Position |

| DTW Domain Proteins | YfiP (TapT) | Bacteria (E. coli) | tRNA (Position 47) nih.gov |

| DTWD1 | Eukaryotes (Human) | tRNA (Position 20) nih.govresearchgate.net | |

| DTWD2 | Eukaryotes (Human, Fly, Plant) | tRNA (Positions 20a, 20b) nih.govdigitellinc.comresearchgate.net | |

| Tsr3 | Eukaryotes, Archaea | rRNA (for m¹acp³Ψ/acp³U) nih.gov |

Future Directions and Unresolved Questions in 3 3 Amino 3 Carboxypropyl Uridine Research

Discovery of Novel Biosynthetic Enzymes and Pathways

While significant progress has been made in identifying the enzymes responsible for acp³U synthesis, the complete biosynthetic pathway and the full repertoire of enzymes involved are not entirely elucidated. In Escherichia coli, the YfiP protein, now renamed TapT (tRNA aminocarboxypropyltransferase), has been identified as the S-adenosylmethionine (SAM)-dependent enzyme that catalyzes the transfer of the 3-amino-3-carboxypropyl group to form acp³U at position 47 of specific tRNAs. nih.govnih.govnih.gov This enzyme contains a characteristic DTW domain, suggesting a broader family of proteins with similar functions. nih.govnih.gov

In humans, the homologs of TapT, DTWD1 and DTWD2, are responsible for acp³U formation at positions 20 and 20a of tRNAs, respectively. nih.gov Similarly, in Drosophila melanogaster and Arabidopsis thaliana, DTWD2 homologs have been shown to be responsible for acp³U formation. plos.orgdigitellinc.com Specifically, the D. melanogaster gene CG10050 is the ortholog of human DTWD2 required for acp³U formation at residue 20a. plos.org In A. thaliana, DTWD2A (AT2G41750) can form acp³U at position 20b. plos.orgdigitellinc.comnku.edu

However, several questions remain. For instance, the complete enzymatic cascade for modifications like the one found in Trypanosoma brucei, where position U47 of tRNALys(UUU) is modified with a 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine, is yet to be characterized. tandfonline.com Furthermore, the recent discovery of acp³U as an attachment site for N-glycans in glycoRNA suggests the existence of a pathway for its amidation, a critical step for N-glycosylation, but the enzyme responsible for this amidation is currently unknown. biorxiv.orgbiorxiv.org The identification of these novel enzymes and the elucidation of their specific roles will be crucial for a comprehensive understanding of acp³U biosynthesis.

Identification of Additional RNA Substrates and Their Specific Functions

The known substrates for acp³U modification are primarily tRNAs and, in archaea, 16S rRNA. tandfonline.comnih.gov In E. coli, acp³U is found at position 47 in the variable loop of eight specific tRNA species. nih.gov In eukaryotes, the modification is typically found in the D-loop at positions 20, 20a, or 20b. researchgate.net

A key area for future research is the systematic identification of all RNA molecules that are modified with acp³U. This includes exploring other classes of non-coding RNAs and even messenger RNAs (mRNAs). The recent discovery of glycoRNAs, where acp³U serves as a linker for N-glycans, opens up the possibility that a wider range of RNAs than previously anticipated might be substrates for this modification. biorxiv.orgnih.govsubstack.combiorxiv.orgbiorxiv.org

Once new substrates are identified, the next challenge will be to determine the specific function of acp³U in these contexts. In tRNA, acp³U has been shown to confer thermal stability. nih.govnih.gov However, its role in other RNA species is largely unknown. Understanding how this single modification contributes to the diverse functions of different RNA molecules is a significant unresolved question.

Deeper Elucidation of Regulatory Networks Controlling Modification Homeostasis

The synthesis of acp³U is a regulated process. In E. coli, the presence of the m⁷G-46 modification promotes the formation of acp³U at position 47. nih.govresearchgate.net This suggests a coordinated regulation of tRNA modifications, often referred to as a "modification circuit." researchgate.net In human cells, the tRNA methyltransferase TRMT1L, which catalyzes the m²,²G27 modification on tRNATyr, is also surprisingly necessary for maintaining acp³U levels in a subset of tRNAs. researchgate.netresearchgate.net This effect can be uncoupled from its methyltransferase activity, hinting at a more complex regulatory role for TRMT1L. researchgate.net

Future research should aim to unravel the intricate regulatory networks that control acp³U levels. This includes identifying the upstream signaling pathways that respond to cellular stress or metabolic changes and how they impinge on the activity of the acp³U biosynthetic enzymes. For example, in E. coli, growth in rich medium promotes the introduction of the acp³U-47 modification. nih.gov Understanding the molecular basis for such regulation is a key challenge. The interplay between different RNA modifications and how they collectively influence RNA function and cellular homeostasis is a rapidly growing field of study.

Integration with Systems Biology and Multi-Omics Approaches

To gain a holistic understanding of acp³U's role in the cell, it is essential to integrate data from various "omics" platforms. This includes genomics, transcriptomics, proteomics, and metabolomics. For instance, analyzing the transcriptome of cells lacking acp³U-modifying enzymes can reveal changes in gene expression that point to the downstream consequences of this modification's absence.

Multi-omics approaches can help to build comprehensive models of how acp³U modification is integrated into the broader cellular network. For example, linking changes in acp³U levels to alterations in the proteome could reveal specific proteins whose translation or function is particularly sensitive to this modification. Furthermore, metabolomic profiling could uncover connections between acp³U biosynthesis and other metabolic pathways, especially those involving S-adenosylmethionine, the donor of the 3-amino-3-carboxypropyl group. researchgate.net

Exploration of Undiscovered Functional Roles Beyond Canonical Translation

While the role of tRNA modifications in ensuring translational fidelity and efficiency is well-established, there is growing evidence for "non-canonical" functions of tRNAs and their modifications that extend beyond protein synthesis. frontiersin.org The discovery that acp³U can serve as an attachment site for N-glycans on cell-surface glycoRNAs is a prime example of such a non-canonical role. biorxiv.orgnih.govsubstack.combiorxiv.orgbiorxiv.org This finding opens up exciting new avenues of research into the potential involvement of acp³U in cell-cell communication and other processes mediated by cell-surface molecules. biorxiv.org

Future studies should actively seek to identify other undiscovered functions of acp³U. This could involve investigating its role in tRNA-derived fragments (tRFs), which are emerging as important regulators of various cellular processes. frontiersin.org It is also possible that acp³U has functions that are independent of its presence in tRNA, perhaps as a signaling molecule itself or as a component of other, yet-to-be-discovered biomolecules.

Development of Advanced Methodological Tools for Precise Mapping and Quantification

Progress in understanding the roles of acp³U is heavily reliant on the development of sensitive and specific methods for its detection, mapping, and quantification. Current methods include reverse transcription-based approaches, such as primer extension, and mass spectrometry. nih.govplos.org The development of RNA-optimized periodate (B1199274) oxidation and aldehyde ligation (rPAL) coupled with mass spectrometry has been instrumental in identifying acp³U as a glycan linkage site. substack.combiorxiv.orgbiorxiv.org

Future methodological advancements should focus on:

Higher throughput: Enabling the analysis of acp³U in a larger number of samples and across different conditions.

Single-molecule sensitivity: Allowing for the study of acp³U heterogeneity within a population of RNA molecules.

In vivo analysis: Developing tools to monitor acp³U dynamics in living cells.

Improved chemical synthesis: The ability to synthesize RNA molecules containing acp³U at specific positions is crucial for in vitro functional studies. rsc.org

These advanced tools will be essential for addressing many of the unresolved questions outlined in this article.

Elucidating the Precise Molecular Mechanism of Action in Specific Cellular Contexts

While the absence of acp³U has been shown to have phenotypic consequences, the precise molecular mechanisms underlying these effects are often unclear. For example, in E. coli, a deletion of the tapT gene leads to genome instability under continuous heat stress. nih.gov In human cells, the double knockout of DTWD1 and DTWD2 results in growth retardation. nih.gov However, the exact chain of events leading from the loss of acp³U to these cellular outcomes is not fully understood.

Future research needs to focus on elucidating the specific molecular mechanisms by which acp³U exerts its function in different cellular contexts. This will require a combination of genetic, biochemical, and structural biology approaches. For instance, determining the high-resolution structures of acp³U-containing RNAs and their complexes with proteins will provide critical insights into how this modification influences molecular interactions. Understanding how acp³U affects tRNA structure and its interaction with the ribosome, aminoacyl-tRNA synthetases, and other cellular factors will be key to unraveling its role in translation and beyond. nih.gov

常见问题

Q. How is 3-(3-Amino-3-carboxypropyl)uridine chemically synthesized and characterized?

The synthesis of this compound can be achieved through a four-component condensation reaction involving uridine derivatives, isocyanides, aldehydes, and carboxylic acids. This method, inspired by Ugi multicomponent reactions, enables efficient incorporation of the amino-carboxypropyl side chain . Enzymatic approaches have also been documented, where the 3-amino-3-carboxypropyl group is transferred from S-adenosylmethionine (SAM) to uridine residues in tRNA via specific methyltransferases . Characterization typically involves NMR spectroscopy for structural validation and mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm molecular mass and isotopic patterns.

Q. What analytical techniques are used to detect and quantify this compound in RNA samples?

Detection relies on reverse transcription (RT)-based sequencing (e.g., MSR-seq) coupled with mutation/deletion frequency analysis at position 47 in tRNA, as acp3U modifications cause reverse transcriptase stalling . For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, often using isotope-labeled internal standards. Recent advancements in SWATH-MS (sequential window acquisition of all theoretical mass spectra) enable high-throughput identification and site-specific mapping in glycoRNA studies .

Q. What is the enzymatic pathway for this compound modification in tRNA?

The modification is catalyzed by TrmA-like enzymes , which transfer the 3-amino-3-carboxypropyl group from SAM to uridine at position 47 in the tRNA variable loop. In E. coli, this process is mediated by the tapT gene product, while eukaryotic systems involve homologs like TRMT1L . Enzymatic activity is validated via knockout (KO) models and LC-MS/MS profiling of tRNA extracts from wild-type versus KO cells .

Advanced Research Questions

Q. How does this compound modification influence tRNA thermal stability and cellular fitness?

acp3U enhances tRNA stability by forming additional hydrogen bonds with adjacent nucleotides, as shown in thermal denaturation assays. Loss of acp3U in mammalian cells reduces growth rates under stress conditions (e.g., heat shock), indicating its role in maintaining structural integrity during translation . Comparative studies in Aedes stephensii mosquitoes, which lack detectable acp3U, reveal compensatory mechanisms involving other modifications like t6A .

Q. What experimental approaches are used to study the role of this compound in mRNA translation efficiency?

Ribosome profiling combined with tRNA modification mapping identifies translation bottlenecks in acp3U-deficient cells. For example, TRMT1L KO cells show reduced ribosome occupancy on tyrosine codons (UAC/UAU), linking acp3U loss to inefficient codon-anticodon pairing . Single-molecule FRET further visualizes tRNA dynamics during elongation, revealing impaired subunit rotation in acp3U-deficient tRNAs .

Q. How can this compound modifications be leveraged for fluorescent labeling in FRET-based studies of protein synthesis?

The amino group in acp3U reacts selectively with N-hydroxysuccinimide (NHS) esters of fluorophores (e.g., Cy3/Cy5). Labeled tRNAs are incorporated into in vitro translation systems to monitor real-time interactions between ribosomes and elongation factors via smFRET . This method requires optimizing labeling efficiency (typically >80%) while preserving tRNA functionality, validated by aminoacylation assays.

Q. What are the implications of this compound being a glycoRNA modification site for RNA-glycan interaction studies?

The discovery of acp3U as an N-glycan attachment site in glycoRNA (via rPAL-SWATH-MS ) suggests a direct chemical link between RNA and glycans on the cell surface. Researchers can use periodate oxidation to cleave glycan-RNA bonds and CRISPR-Cas9 to knockout acp3U-modifying enzymes, enabling functional studies of glycoRNA in immune signaling or viral entry .

Q. How do discrepancies in this compound occurrence across species inform evolutionary studies of tRNA modification?

The absence of acp3U in A. stephensii but its conservation in mammals and E. coli suggests lineage-specific adaptation . Phylogenetic analysis of TrmA-like enzymes and comparative tRNA modification profiling (e.g., using Modomics databases ) reveal evolutionary trade-offs between acp3U and other stabilizing modifications like m<sup>2</sup>2G .

Q. What computational tools are available for identifying this compound modifications in RNA and linking them to disease states?

ModTect identifies acp3U modifications via base-calling error patterns in RNA-seq data and correlates them with clinical outcomes (e.g., cancer subtypes). For example, acp3U loss in tRNA<sup>Tyr</sup> is linked to reduced survival in glioblastoma patients . Molecular dynamics simulations further model acp3U’s impact on tRNA-ribosome interactions, guiding hypothesis-driven experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。